3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide
Overview
Description
3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide is a derivative of pyridinecarboxylic acid It is characterized by the presence of a chlorine atom at the 6th position and an oxide group at the 1st position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide typically involves the chlorination of 3-pyridinecarboxylic acid followed by oxidation. One common method includes the use of thionyl chloride for chlorination, followed by oxidation using hydrogen peroxide or a similar oxidizing agent .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of more oxidized pyridine derivatives.
Reduction: Formation of 3-pyridinecarboxylic acid, 6-hydroxy-, 1-oxide.
Substitution: Formation of various substituted pyridinecarboxylic acids.
Scientific Research Applications
3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxylic acid: Lacks the chlorine and oxide groups, resulting in different chemical properties.
6-Chloronicotinic acid: Similar structure but lacks the oxide group.
6-Hydroxy-3-pyridinecarboxylic acid: Contains a hydroxyl group instead of a chlorine atom.
Uniqueness
3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide is unique due to the combination of the chlorine and oxide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-1-oxidopyridin-1-ium-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-2-1-4(6(9)10)3-8(5)11/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBHGRBPVCQMNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1C(=O)O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466454 | |
Record name | 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90327-03-0 | |
Record name | 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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